molecular formula C11H13Cl2N B13296401 (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine

(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine

Cat. No.: B13296401
M. Wt: 230.13 g/mol
InChI Key: UOKDTIXXMPAXDE-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropylmethyl group and a 3,4-dichlorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(3,5-dichlorophenyl)methyl]amine
  • (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine

Uniqueness

(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interaction profiles with molecular targets compared to its analogs.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

UOKDTIXXMPAXDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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